molecular formula C9H9BrF2 B2770224 1-Bromo-4-(difluoromethyl)-2-ethylbenzene CAS No. 2248340-12-5

1-Bromo-4-(difluoromethyl)-2-ethylbenzene

Cat. No.: B2770224
CAS No.: 2248340-12-5
M. Wt: 235.072
InChI Key: JHIBHQPLAGJWTD-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(difluoromethyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2-ethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes derived from the ethyl group.

    Reduction: Products include compounds with a methyl group replacing the difluoromethyl group.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-ethylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly as an intermediate in the synthesis of biologically active compounds.

    Biology: The compound is used in biochemical studies to understand the interactions and mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-ethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the difluoromethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethyl)-2-ethylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-4-(difluoromethoxy)benzene: This compound has a difluoromethoxy group instead of a difluoromethyl group, leading to variations in its chemical behavior.

    1-Bromo-2-ethylbenzene: This compound lacks the difluoromethyl group, which affects its reactivity and applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIBHQPLAGJWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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